molecular formula C21H17FN4OS B11287711 3-[(4-Fluorophenyl)methyl]-2-{[(4-methylphenyl)methyl]sulfanyl}-3,4-dihydropteridin-4-one

3-[(4-Fluorophenyl)methyl]-2-{[(4-methylphenyl)methyl]sulfanyl}-3,4-dihydropteridin-4-one

Cat. No.: B11287711
M. Wt: 392.5 g/mol
InChI Key: OZRZUSHKWITOBY-UHFFFAOYSA-N
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Description

3-[(4-Fluorophenyl)methyl]-2-{[(4-methylphenyl)methyl]sulfanyl}-3,4-dihydropteridin-4-one is a complex organic compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorophenyl group, a methylphenyl group, and a dihydropteridinone core. Its distinct chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Fluorophenyl)methyl]-2-{[(4-methylphenyl)methyl]sulfanyl}-3,4-dihydropteridin-4-one typically involves multiple steps, including the formation of intermediate compounds. One common approach involves the reaction of 4-fluorobenzyl chloride with 4-methylbenzyl mercaptan under basic conditions to form the corresponding sulfide. This intermediate is then subjected to cyclization with a suitable pteridine precursor under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Fluorophenyl)methyl]-2-{[(4-methylphenyl)methyl]sulfanyl}-3,4-dihydropteridin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride to reduce specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl or methylphenyl groups using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Sodium methoxide, potassium tert-butoxide

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced derivatives of the compound

    Substitution: Substituted derivatives with altered functional groups

Scientific Research Applications

3-[(4-Fluorophenyl)methyl]-2-{[(4-methylphenyl)methyl]sulfanyl}-3,4-dihydropteridin-4-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-[(4-Fluorophenyl)methyl]-2-{[(4-methylphenyl)methyl]sulfanyl}-3,4-dihydropteridin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, its antioxidant properties may be attributed to its ability to scavenge free radicals and protect cells from oxidative damage.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[5-(2-Fluorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-[3-methyl-3-(2,4,6-trimethylphenyl)cyclobutyl]ethanone
  • 3-Fluoro-4-methylphenyl isocyanate
  • 4-(Trifluoromethyl)phenylboronic acid

Uniqueness

3-[(4-Fluorophenyl)methyl]-2-{[(4-methylphenyl)methyl]sulfanyl}-3,4-dihydropteridin-4-one stands out due to its unique combination of functional groups and its dihydropteridinone core. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential therapeutic effects further highlight its uniqueness compared to similar compounds.

Properties

Molecular Formula

C21H17FN4OS

Molecular Weight

392.5 g/mol

IUPAC Name

3-[(4-fluorophenyl)methyl]-2-[(4-methylphenyl)methylsulfanyl]pteridin-4-one

InChI

InChI=1S/C21H17FN4OS/c1-14-2-4-16(5-3-14)13-28-21-25-19-18(23-10-11-24-19)20(27)26(21)12-15-6-8-17(22)9-7-15/h2-11H,12-13H2,1H3

InChI Key

OZRZUSHKWITOBY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NC3=NC=CN=C3C(=O)N2CC4=CC=C(C=C4)F

Origin of Product

United States

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